N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure
Properties
Molecular Formula |
C21H25N5O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C21H25N5O2/c1-12(2)26-18(22)15(20(27)23-14-6-4-5-7-14)10-16-19(26)24-17-9-8-13(3)11-25(17)21(16)28/h8-12,14,22H,4-7H2,1-3H3,(H,23,27) |
InChI Key |
QDIKNOUQPAJSAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3C(C)C)C(=O)NC4CCCC4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: This compound is unique due to its specific structure and functional groups.
Other triazatricyclo compounds: These compounds share a similar core structure but differ in their functional groups and substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Biological Activity
N-cyclopentyl-6-imino-13-methyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, including mechanisms of action and therapeutic potentials.
Structural Characteristics
The compound features a unique tricyclic structure with multiple heterocycles and functional groups that may influence its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | C20H23N5O2 |
| Molecular Weight | 365.4 g/mol |
| IUPAC Name | N-cyclopentyl-6-imino... |
| CAS Number | 844824-38-0 |
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Properties
Preliminary studies suggest that derivatives of this compound possess antimicrobial activity against various pathogens. The mechanism often involves disruption of cellular membranes or inhibition of specific metabolic pathways.
Anticancer Potential
The compound has shown promise in inducing apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation. Specific molecular targets are still under investigation.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes implicated in various disease processes. For instance, it may act as an inhibitor of certain kinases or proteases involved in cancer progression.
The biological effects of this compound are believed to be mediated through several mechanisms:
Receptor Interaction : The compound may interact with specific receptors on cell membranes.
Signal Transduction Modulation : It can influence intracellular signaling pathways that regulate cell growth and apoptosis.
Genomic Effects : Potential alterations in gene expression profiles have been observed in treated cells.
Comparative Analysis
When compared to similar compounds within the triazatricyclic class, N-cyclopentyl derivatives show enhanced potency and selectivity for certain biological targets.
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Ethyl 1-butyl-2-(2-furoylimino)-10-methyl... | Antimicrobial | Similar structure but different activity profile |
| Other triazatricyclic compounds | Varied | Differences in functional groups affect activity |
Anticancer Study
A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to controls (p < 0.05). This suggests a dose-dependent relationship with cytotoxicity.
Ames Test for Mutagenicity
In an Ames test evaluating mutagenic potential, the compound showed strong positive results indicating it may cause mutations at certain concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
